N-Pivaloylleucyl-gamma-aminobutyric acid
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Overview
Description
N-Pivaloylleucyl-gamma-aminobutyric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaloylleucyl-gamma-aminobutyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of butanoic acid derivatives with specific amines under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-((2,2-dimethyl-1-oxopropyl)amino)-
- Butanoic acid, 4-[(2,2-dimethyl-1-oxopropyl)amino]-, 2-methyl-2-azabicyclo[3.2.0]hept-7-yl ester
Uniqueness
N-Pivaloylleucyl-gamma-aminobutyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91147-50-1 |
---|---|
Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
InChI Key |
DXFCILWYVUYYQX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Synonyms |
N-pivaloylleucyl-GABA N-pivaloylleucyl-gamma-aminobutyric acid PL-GABA |
Origin of Product |
United States |
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